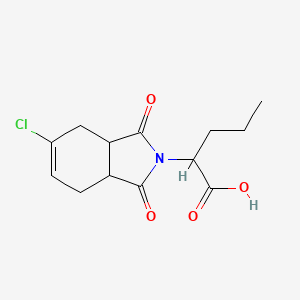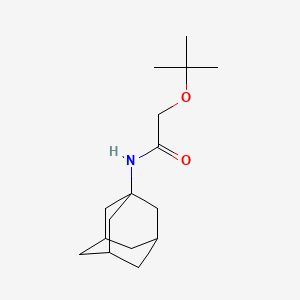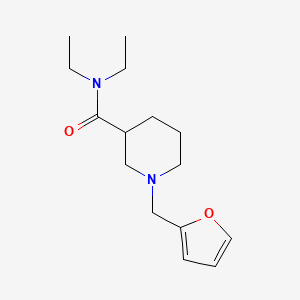
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide, also known as HMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMB is a derivative of 4-nitrobenzamide, which is a nitroaromatic compound that has been extensively studied for its biological and pharmacological properties.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Some of the scientific research applications of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide are as follows:
1. Antimicrobial Activity: N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. The mechanism of action of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide involves the inhibition of bacterial cell wall synthesis, which leads to the disruption of the cell membrane and eventual cell death.
2. Anti-inflammatory Activity: N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
3. Anticancer Activity: N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism of action of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide involves the activation of the caspase cascade, which leads to the cleavage of various cellular proteins and eventual cell death.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide involves the inhibition of various enzymes and cellular processes. N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the activity of enzymes such as β-lactamase, which is responsible for the resistance of bacteria to β-lactam antibiotics. N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide also inhibits the activity of enzymes involved in the biosynthesis of bacterial cell walls, which leads to the disruption of the cell membrane and eventual cell death. In addition, N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which makes it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to have various biochemical and physiological effects. Some of the biochemical effects of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide include the inhibition of bacterial cell wall synthesis and the inhibition of β-lactamase activity. The physiological effects of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide include the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has several advantages and limitations for lab experiments. Some of the advantages of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide include its broad spectrum of antimicrobial activity, its anti-inflammatory and anticancer properties, and its potential as a therapeutic agent. However, some of the limitations of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide include its limited solubility in water, its potential toxicity at high concentrations, and its potential to induce drug resistance in bacteria.
Orientations Futures
There are several future directions for the study of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide. Some of the possible future directions include:
1. Optimization of
Méthodes De Synthèse
The synthesis method of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide can be optimized to improve the yield and purity of the compound.
2. Mechanistic Studies: Further mechanistic studies can be conducted to elucidate the exact mechanism of action of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide.
3. Drug Delivery Systems: Novel drug delivery systems can be developed to improve the solubility and bioavailability of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide.
4. Clinical Trials: Clinical trials can be conducted to evaluate the safety and efficacy of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide exhibits antimicrobial, anti-inflammatory, and anticancer properties, and has several advantages and limitations for lab experiments. Further studies are needed to optimize the synthesis method of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide, elucidate its mechanism of action, and evaluate its potential as a therapeutic agent.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-7-6-8(10(14)11-4-5-13)2-3-9(7)12(15)16/h2-3,6,13H,4-5H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGDSOBTOQTAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5088985.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1-piperazinyl)propanamide](/img/structure/B5088993.png)
![3-[3-(4-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5088996.png)

![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)

![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)
![2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089027.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5089033.png)

![ethyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5089047.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5089056.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5089064.png)